2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl
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Overview
Description
2’-(Aminomethyl)-biphenyl-2-carboxylic acid HCl is an organic compound that features a biphenyl structure with an aminomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Aminomethyl)-biphenyl-2-carboxylic acid HCl typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core.
Carboxylation: The carboxylic acid group can be introduced via a Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2’-(Aminomethyl)-biphenyl-2-carboxylic acid HCl can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
2’-(Aminomethyl)-biphenyl-2-carboxylic acid HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2’-(Aminomethyl)-biphenyl-2-carboxylic acid HCl involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the biphenyl core provides a hydrophobic interaction surface . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar in having an amino and carboxylic acid group but differs in the position and structure of the aromatic ring.
2-(Aminomethyl)benzoic acid: Similar in having an aminomethyl and carboxylic acid group but lacks the biphenyl structure.
Pyrrolidine derivatives: These compounds also contain an aminomethyl group but have a different core structure.
Uniqueness
2’-(Aminomethyl)-biphenyl-2-carboxylic acid HCl is unique due to its biphenyl core, which provides a rigid and planar structure that can interact with biological targets in a specific manner. This makes it a valuable compound in the design of drugs and materials with precise functional properties .
Biological Activity
2'-(Aminomethyl)-biphenyl-2-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Structural Characteristics
The compound's structure can be characterized by the following features:
Feature | Description |
---|---|
Chemical Formula | C14H15ClN1O2 |
Molecular Weight | 255.73 g/mol |
Functional Groups | Aminomethyl group, carboxylic acid, and biphenyl moiety |
Solubility | Enhanced solubility due to hydrochloride form |
These structural elements contribute to its reactivity and biological interactions, making it a valuable candidate for further research.
The mechanism of action for 2'-(aminomethyl)-biphenyl-2-carboxylic acid HCl involves its interaction with specific molecular targets within biological pathways. It is hypothesized that the compound may bind to various receptors or enzymes, modulating their activity and resulting in diverse biological effects. Preliminary studies suggest that it may have a role in inhibiting certain enzymatic pathways associated with cancer cell proliferation and inflammation.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines, including breast and colon cancer cells. The compound's efficacy was evaluated using various assays such as MTT and colony formation assays, revealing IC50 values in the low micromolar range.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis via caspase activation |
HCT116 (Colon Cancer) | 3.8 | Inhibition of cell cycle progression |
Anti-inflammatory Activity
Additionally, the compound has shown promise in modulating inflammatory responses. In a study assessing its effects on cytokine production, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages .
Case Studies
- Study on PD-L1 Inhibition : A recent investigation into biphenyl derivatives indicated that compounds similar to this compound can effectively inhibit PD-L1 interactions, which are crucial for immune evasion in tumors. This study employed biophysical techniques to confirm binding affinities and functional assays to demonstrate the blockade of PD-1/PD-L1 interactions .
- In Vivo Efficacy : An animal model study assessed the therapeutic potential of the compound in xenografted tumor models. Results showed a significant reduction in tumor growth rates compared to control groups, supporting its potential application as an anticancer agent .
Properties
IUPAC Name |
2-[2-(aminomethyl)phenyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCCJWHCSSHPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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